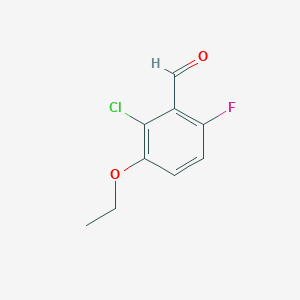
2-Chloro-3-ethoxy-6-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemical products and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-Chloro-3-ethoxy-6-fluorobenzaldehyde typically involves the halogenation and subsequent functionalization of benzaldehyde derivatives. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl alcohol under acidic conditions to introduce the ethoxy group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-Chloro-3-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-ethoxy-6-fluorobenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) and the ethoxy group can influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3-ethoxy-6-fluorobenzaldehyde can be compared with other halogenated benzaldehyde derivatives, such as:
2-Chloro-6-fluorobenzaldehyde: Similar in structure but lacks the ethoxy group, which may result in different reactivity and applications.
2-Chloro-3-methoxy-6-fluorobenzaldehyde: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and uses.
2-Bromo-3-ethoxy-6-fluorobenzaldehyde: Substitutes bromine for chlorine, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-Chloro-3-ethoxy-6-fluorobenzaldehyde is an organic compound that has garnered attention for its unique chemical structure and potential biological applications. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | This compound |
| InChI Key | GKVNDNHLQKLGRD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)C=O)Cl |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, including Escherichia coli, Candida albicans, and Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Assay Results
A study summarized the antimicrobial activity of this compound as follows:
| Pathogen | Concentration (μmol L^-1) | Activity Level |
|---|---|---|
| E. coli | 50 | Moderate |
| C. albicans | 25 | High |
| MRSA | 100 | Low |
The results indicate that while the compound shows significant activity against C. albicans and E. coli, its effectiveness against MRSA is limited, suggesting a selective antimicrobial profile .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The presence of halogen atoms (chlorine and fluorine) and the ethoxy group enhances its reactivity, potentially leading to enzyme inhibition or alteration of cellular processes.
Interaction Studies
Studies have indicated that the compound can inhibit certain enzymes, which may be crucial in the metabolism of pathogens. The halogenated structure allows it to engage in nucleophilic substitution reactions, further influencing its biological interactions.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6-fluorobenzaldehyde | Lacks ethoxy group | More reactive due to absence of steric hindrance |
| 2-Chloro-3-methoxy-6-fluorobenzaldehyde | Contains methoxy instead of ethoxy | Different solubility and reactivity profile |
| 2-Bromo-3-ethoxy-6-fluorobenzaldehyde | Bromine replaces chlorine | May exhibit different biological activities |
The structural variations among these compounds lead to distinct biological properties, highlighting the importance of functional groups in determining activity.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3 |
InChI Key |
GKVNDNHLQKLGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















